molecular formula CH2BF3IK B1343612 Potassium trifluoro(iodomethyl)borate CAS No. 888711-47-5

Potassium trifluoro(iodomethyl)borate

Cat. No.: B1343612
CAS No.: 888711-47-5
M. Wt: 247.84 g/mol
InChI Key: WQJVWRYIXQXISQ-UHFFFAOYSA-N
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Description

Potassium trifluoro(iodomethyl)borate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatility. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.

Mechanism of Action

Target of Action

Potassium trifluoro(iodomethyl)borate is a special class of organoboron reagents . Its primary targets are the molecules involved in Suzuki–Miyaura-type reactions . These reactions are a type of cross-coupling reaction, used in organic chemistry to synthesize complex organic compounds from simpler ones.

Mode of Action

This compound interacts with its targets by serving as a “protected” form of boronic acids . It can be slowly hydrolyzed to its reactive boronate form under basic reaction conditions . This allows it to participate in various carbon–carbon and carbon–heteroatom bond-forming processes .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of functionalized ethyltrifluoroborates and Suzuki-Miyaura cross-coupling reactions . It also plays a role in the synthesis of novel building blocks that are unknown among other boronic acid surrogates .

Pharmacokinetics

It’s known that the compound is stable and has a long shelf-life , which suggests it may have good bioavailability. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The action of this compound results in the formation of new carbon–carbon and carbon–heteroatom bonds . This makes it a valuable tool in the synthesis of complex organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as moisture and air . The compound is moisture- and air-stable , which means it can maintain its efficacy and stability in a variety of environmental conditions. It is also remarkably compliant with strong oxidative conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium trifluoro(iodomethyl)borate can be synthesized through the reaction of diiodomethane with trialkyl borates in the presence of potassium fluoride. The reaction typically involves the following steps:

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods are less commonly detailed in the literature. the principles of scaling up laboratory procedures, such as optimizing reaction conditions and ensuring the purity of reagents, are generally applied in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Potassium trifluoro(iodomethyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Potassium trifluoro(iodomethyl)borate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Potassium trifluoro(iodomethyl)borate is unique due to its iodomethyl group, which imparts distinct reactivity and stability compared to other trifluoroborates. This makes it particularly useful in specific cross-coupling reactions where the iodomethyl group is advantageous .

Properties

IUPAC Name

potassium;trifluoro(iodomethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2BF3I.K/c3-2(4,5)1-6;/h1H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJVWRYIXQXISQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CI)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2BF3IK
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635474
Record name Potassium trifluoro(iodomethyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888711-47-5
Record name Potassium trifluoro(iodomethyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium (Iodomethyl)trifluoroborate
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